molecular formula C14H12N2O2S B2915455 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 851080-75-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2915455
CAS No.: 851080-75-6
M. Wt: 272.32
InChI Key: ZAMLYKSWKRIGAY-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research applications.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H10_{10}N2_{2}OS
  • Molecular Weight : 234.29 g/mol

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For example, it may inhibit succinate dehydrogenase, which is crucial for cellular respiration and energy production in fungi .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and protein synthesis. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Its efficacy as an antifungal agent has been highlighted in studies examining its effects on fungi like Sclerotinia sclerotiorum .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Type Cell Line/Organism IC50_{50} (µM)Reference
AnticancerMCF-7 (breast cancer)0.65
AnticancerU-937 (leukemia)1.54
AntifungalSclerotinia sclerotiorum0.12
Enzyme InhibitionSuccinate DehydrogenaseNot specified

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various thiazole derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50_{50} value of 0.65 µM. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal activity of this compound against Sclerotinia sclerotiorum. The results demonstrated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as a therapeutic agent in agricultural settings .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-10(7-8)15-14(19-12)16-13(17)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLYKSWKRIGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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